2-(Cyclopropylcarbonyl)indane-1,3-dione, hydrazone is a chemical compound with significant relevance in various fields of scientific research, particularly in organic chemistry and medicinal chemistry. Its molecular formula is , and it has a molecular weight of 228.25 g/mol. The compound is recognized for its unique structural features, which contribute to its diverse applications in synthesis and biological studies. It is classified under the category of hydrazones, which are compounds characterized by the presence of a hydrazone functional group.
The synthesis of 2-(Cyclopropylcarbonyl)indane-1,3-dione, hydrazone typically involves several key steps:
This method allows for the efficient formation of the desired hydrazone compound while providing opportunities for optimization in industrial settings.
The molecular structure of 2-(Cyclopropylcarbonyl)indane-1,3-dione, hydrazone can be described as follows:
InChI=1S/C13H12N2O2/c14-15-11(7-5-6-7)10-12(16)8-3-1-2-4-9(8)13(10)17/h1-4,7,10H,5-6,14H2/b15-11+
.This structure contributes to its reactivity and potential interactions with biological targets.
The reactivity of 2-(Cyclopropylcarbonyl)indane-1,3-dione, hydrazone allows it to participate in various chemical reactions:
These reactions underscore its utility as a building block in organic synthesis.
The mechanism of action for 2-(Cyclopropylcarbonyl)indane-1,3-dione, hydrazone, particularly in biological contexts, is primarily linked to its interactions with cellular targets:
Further research is necessary to elucidate the detailed mechanisms and confirm these biological activities.
The physical and chemical properties of 2-(Cyclopropylcarbonyl)indane-1,3-dione, hydrazone include:
These properties are crucial for handling and application in laboratory settings.
The applications of 2-(Cyclopropylcarbonyl)indane-1,3-dione, hydrazone are diverse:
CAS No.: 654654-76-9
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5